molecular formula C4H2Cl2N2O B1628730 4-chloro-1H-pyrazole-3-carbonyl chloride CAS No. 717871-75-5

4-chloro-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1628730
CAS No.: 717871-75-5
M. Wt: 164.97 g/mol
InChI Key: IBUJIEOVXOKTNA-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a carbonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazole-3-carbonyl chloride typically involves the chlorination of 1H-pyrazole-3-carboxylic acid or its derivatives. One common method includes the reaction of 1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

    Functionalized Pyrazoles: Resulting from electrophilic substitution reactions.

    Biaryl Compounds: Produced via cross-coupling reactions.

Scientific Research Applications

4-chloro-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazole-3-carbonyl chloride is largely dependent on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The chlorine atom at the 4-position can influence the electronic properties of the pyrazole ring, affecting its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-chloro-1H-pyrazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-3(2)4(6)9/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUJIEOVXOKTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599112
Record name 4-Chloro-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717871-75-5
Record name 4-Chloro-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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